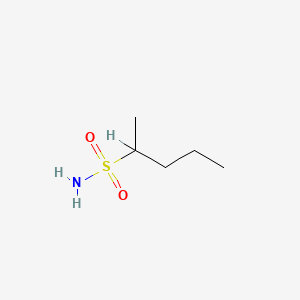

Pentane-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pentane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFMNAOIIXTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939098 | |

| Record name | Pentane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17854-62-5 | |

| Record name | 2-Pentanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Pentane 2 Sulfonamide Analogues

Established Synthetic Routes and Optimizations for Sulfonamides

Traditional and optimized methods for the synthesis of sulfonamides provide a foundational understanding of the construction of the crucial S-N bond. These routes have been refined over time to improve yields, reduce reaction times, and employ more benign reagents.

Amination Reactions of Sulfonyl Halides with Primary and Secondary Amines

The most conventional and widely practiced method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comresearchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Pyridine is a commonly employed base for this transformation. cbijournal.com

The general reaction can be depicted as:

RSO₂Cl + R'NH₂ → RSO₂NHR' + HCl

This method's prevalence stems from the ready availability of a wide variety of sulfonyl chlorides and amines, allowing for the synthesis of a diverse library of sulfonamide analogues. cbijournal.com The reaction conditions are generally mild, often proceeding at room temperature. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Typical Conditions | Product | Reference |

| Aryl sulfonyl chloride | Primary amine | Pyridine | 0-25 °C | Aryl sulfonamide | cbijournal.com |

| Alkyl sulfonyl chloride | Secondary amine | Triethylamine | Room Temperature | Alkyl sulfonamide | organic-chemistry.org |

Direct Oxidative Conversion of Thiols to Sulfonamides

More contemporary approaches have focused on streamlining the synthesis of sulfonamides by reducing the number of synthetic steps. One such method is the direct oxidative conversion of thiols to sulfonamides. nih.gov This approach avoids the pre-functionalization of thiols to sulfonyl chlorides. nih.gov The reaction typically involves the oxidation of a thiol in the presence of an amine.

Several reagent systems have been developed to facilitate this transformation. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides, which can then react in situ with an amine to form the sulfonamide. organic-chemistry.orgnih.gov This one-pot procedure can produce sulfonamides in excellent yields with very short reaction times. organic-chemistry.orgorganic-chemistry.org The optimized conditions for the initial conversion to the sulfonyl chloride often involve a 1:3 molar ratio of thiol to H₂O₂ with 1 mmol of SOCl₂. organic-chemistry.org

Another approach utilizes an electrochemical method for the oxidative coupling of thiols and amines. acs.orgtue.nlsemanticscholar.org This environmentally benign process is driven by electricity and does not require sacrificial reagents or catalysts. acs.orgsemanticscholar.org Kinetic studies of this electrochemical process have revealed that the thiol is first rapidly converted to a disulfide intermediate via anodic oxidation. acs.orgtue.nl The amine is also oxidized to an aminium radical intermediate, which then reacts with the disulfide to form a sulfenamide. nih.govacs.org Subsequent oxidation steps convert the sulfenamide to a sulfinamide and finally to the target sulfonamide. nih.govacs.orgtue.nl

| Thiol Substrate | Amine Substrate | Reagent/Method | Key Features | Reference |

| Aromatic/Aliphatic Thiols | Primary/Secondary Amines | H₂O₂ / SOCl₂ | One-pot, rapid reaction, high yields | organic-chemistry.orgnih.gov |

| Thiols | Amines | Electrochemical Oxidation | Environmentally benign, catalyst-free | acs.orgtue.nlsemanticscholar.org |

| Aryl Thiols | Amines | I₂O₅-mediated | Metal-free, mild conditions | thieme-connect.com |

Transition Metal-Free Approaches for Sulfonamide Formation

In recent years, there has been a significant push towards the development of transition metal-free synthetic methods to avoid potential metal contamination in the final products, which is a critical consideration in pharmaceutical synthesis. Several metal-free approaches for sulfonamide formation have been reported.

One such method involves the use of phenyl trimethyl ammonium tribromide (PTAB) to mediate the oxidative coupling of sodium benzenesulfinate with an amine. cbijournal.com This reaction proceeds through the formation of a sulfonyl bromide intermediate, which then undergoes nucleophilic attack by the amine to yield the sulfonamide. cbijournal.com Another green and metal-free procedure involves the direct N-sulfonylation of azoles and pyrazoles with sodium sulfinates. cbijournal.com

Photoredox catalysis using organic dyes like eosin Y has also emerged as a powerful tool for the metal-free synthesis of sulfonamides from thiols and phenylhydrazines in an environmentally friendly solvent system of acetonitrile and water. organic-chemistry.orgthieme-connect.com This method offers a broad substrate scope and good functional group compatibility under mild reaction conditions. thieme-connect.com

Advanced Synthetic Strategies and Mechanistic Investigations Relevant to Pentane-2-sulfonamide

Advanced synthetic strategies for sulfonamide synthesis focus on improving efficiency, selectivity, and our understanding of the underlying reaction mechanisms. These investigations are crucial for the rational design of synthetic routes to novel sulfonamide analogues.

Metal-Catalyzed Sulfonamide Synthesis and Ligand Effects

Transition metal catalysis has significantly expanded the toolbox for sulfonamide synthesis, enabling reactions that are not feasible with traditional methods. bohrium.com Various transition metals, including palladium, copper, rhodium, nickel, and iron, have been employed as catalysts. bohrium.com

Palladium-catalyzed reactions are particularly prevalent. For instance, a palladium-catalyzed method for the chlorosulfonylation of arylboronic acids provides a route to arylsulfonyl chlorides under mild conditions, which can then be converted to sulfonamides in a one-pot process. nih.gov The choice of solvent and the addition of a base were found to be critical for optimizing the yield of the sulfonyl chloride intermediate. nih.gov

Copper-catalyzed reactions are also widely used due to the low cost and low toxicity of copper salts. bohrium.com Copper-catalyzed three-component coupling reactions of sulfonyl azides, alkynes, and secondary amines provide an efficient route to N-sulfonyl amidines. nih.gov

The ligands coordinated to the metal center play a crucial role in modulating the catalyst's activity and selectivity. researchgate.net For example, in Cp*Ir-based transfer hydrogenation catalysts containing (pyridinylmethyl)sulfonamide ligands, substituents on the pyridine ring influence the electronic properties of the bidentate ligand. acs.org Studies have shown a correlation between the electron-donating ability of the substituent, the rate of stereoinversion at the iridium center, and the catalytic activity. acs.org This demonstrates that the catalyst's performance can be systematically tuned by modifying the ligand structure. acs.org

| Metal Catalyst | Substrates | Ligand Type (if specified) | Key Features | Reference |

| Palladium | Arylboronic acids, SO₂Cl₂ | Not specified | Mild conditions, one-pot sulfonamide synthesis | nih.gov |

| Copper | Sulfonyl azides, alkynes, secondary amines | Not specified | Three-component coupling | nih.gov |

| Iridium | Not specified | (Pyridinylmethyl)sulfonamide | Ligand electronics tune catalytic activity | acs.org |

| Ruthenium | Amines, Methanol | 2,2'-bipyridine oxide | N-methylation of sulfonamides | organic-chemistry.org |

Solvent Effects on Sulfonamide Synthesis Reactions

The choice of solvent can have a profound impact on the rate, yield, and even the mechanism of a chemical reaction. In sulfonamide synthesis, the solvent can influence the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. researchgate.netmdpi.comnih.govdntb.gov.ua

The solvolysis of sulfonyl chlorides, a key step in many sulfonamide syntheses, has been studied in various hydroxylic solvents. researchgate.netmdpi.comnih.govdntb.gov.ua The extended Grunwald-Winstein equation has been used to correlate the specific rates of solvolysis with the solvent nucleophilicity and ionizing power. researchgate.netmdpi.comnih.govdntb.gov.ua For many sulfonyl chlorides, a concerted Sₙ2 mechanism is proposed for the solvolysis. researchgate.netmdpi.comnih.govdntb.gov.ua

In the palladium-catalyzed chlorosulfonylation of arylboronic acids, anhydrous acetone was found to be a superior solvent compared to others, leading to increased yields of the desired arylsulfonyl chloride. nih.gov

Recently, deep eutectic solvents (DESs), such as those based on choline chloride, have been explored as environmentally responsible and reusable media for sulfonamide synthesis. uniba.it Reactions of amines with sulfonyl chlorides in choline chloride/glycerol or choline chloride/urea mixtures have been shown to proceed with high yields at room temperature. uniba.it The success of the reaction in these solvents is attributed to a favorable interplay of electronic effects and the solubility of the starting materials, which allows the sulfonylation reaction to outcompete the hydrolysis of the sulfonyl chloride. uniba.it

Reaction Kinetics and Thermodynamic Considerations in Sulfonamide Formation

The synthesis of sulfonamides, including this compound, most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inekb.egfrontiersrj.com The kinetics of this reaction are significantly influenced by the nucleophilicity of the amine; primary amines are generally highly reactive, while secondary amines exhibit lower reactivity. ijarsct.co.infrontiersrj.com The steric hindrance around both the sulfur atom of the pentane-2-sulfonyl chloride and the nitrogen atom of the amine also plays a crucial role in determining the reaction rate.

Thermodynamic studies on sulfonamides have provided insights into their solid-state properties and solubility, which are critical for purification and formulation. The thermodynamics of the sublimation process can be investigated by measuring the temperature dependence of vapor pressure. nih.gov Correlations have been established between sublimation Gibbs energies and melting points, as well as between sublimation enthalpies and fusion enthalpies, allowing for the prediction of sublimation parameters from simpler thermo-physical measurements. nih.gov The solubility of sulfonamides in various solvents, modeling different biological media like water, n-hexane, and n-octanol, has been studied to determine thermodynamic functions such as Gibbs energy, enthalpy, and entropy of transfer. nih.gov This analysis provides a deeper understanding of the biopharmaceutical properties of these molecules beyond simple partition coefficient (log P) interpretations. nih.gov

Table 1: Factors Influencing Sulfonamide Formation Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Amine Nucleophilicity | Increased nucleophilicity leads to a faster reaction. | The reaction mechanism involves a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. frontiersrj.com |

| Steric Hindrance | Increased steric bulk on the amine or sulfonyl chloride decreases the reaction rate. | Steric hindrance impedes the approach of the nucleophilic amine to the reaction center. |

| Solvent | Polar aprotic solvents can accelerate the reaction. | Solvents can influence the stability of the transition state and the solubility of reactants. |

| Base | The presence of a base is crucial to neutralize the HCl byproduct. | Neutralization of the acid byproduct drives the reaction to completion. ijarsct.co.in |

Derivatization Chemistry of Sulfonamide Moieties

The sulfonamide group is not merely a stable endpoint in synthesis but can also serve as a versatile handle for further molecular modifications. The derivatization chemistry of sulfonamides allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Selective Functionalization of the Sulfonamide Nitrogen

While often considered metabolically stable, the sulfonamide moiety can be selectively functionalized, particularly at the nitrogen atom. For secondary sulfonamides, which possess an N-H bond, the acidity of this proton allows for chemoselective reactions. chemrxiv.org A notable strategy involves the reductive cleavage of the N-S bond, which generates sulfinates and amines. These intermediates can then react in-situ with various electrophiles or be otherwise functionalized, enabling late-stage modification of complex molecules. chemrxiv.org

Another advanced approach utilizes the sulfonamide group as a directing element for site-selective C-H functionalization. researchgate.net Photocatalytic methods can generate N-centered radicals from the sulfonamide N-H bond through a sequential electron/proton transfer process. researchgate.net These radicals can then participate in intramolecular hydrogen atom transfer (HAT) to activate remote, otherwise unactivated C(sp³)–H bonds, leading to the formation of carbon-centered radicals for subsequent functionalization. researchgate.net

Recent developments have also focused on converting primary sulfonamides into reactive intermediates like N-sulfonylimines or sulfonyl-pyridinium salts. nih.gov These intermediates can then generate nucleophilic sulfinate anions or electrophilic sulfonyl species, respectively, unlocking a wide range of derivatization possibilities that are not accessible from the parent sulfonamide. nih.gov

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Skeleton

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. dergipark.org.trnih.gov The this compound skeleton can serve as a core component in the design of such conjugates.

A common approach is the synthesis of dipeptide-sulfonamide conjugates. These are often prepared through facile acylation reactions where a dipeptide is coupled to an amine-containing sulfonamide using coupling agents like dicyclohexylcarbodiimide (DCC) or benzotriazole. nih.govresearchgate.net This strategy combines the structural features of sulfonamides with the diverse functionalities of amino acids and peptides.

Similarly, the this compound moiety can be integrated with various heterocyclic systems known for their biological relevance, such as benzothiazole. dergipark.org.tr The synthesis of these hybrids typically involves multi-step reaction sequences. For instance, an amino-functionalized aromatic sulfonamide can be acylated with a reagent containing the desired heterocyclic scaffold. dergipark.org.tr This modular approach allows for the systematic variation of both the sulfonamide and the heterocyclic component to explore structure-activity relationships. nih.gov

Table 2: Strategies for this compound Conjugate Synthesis

| Conjugate Type | Synthetic Strategy | Key Reagents |

|---|---|---|

| Peptide Conjugates | Amide bond formation between an amino-sulfonamide and a peptide. | Dicyclohexylcarbodiimide (DCC), Benzotriazole |

| Heterocyclic Hybrids | Acylation or coupling reaction between a functionalized sulfonamide and a heterocyclic moiety. dergipark.org.tr | Acyl chlorides, Pyridine |

| Multicomponent Hybrids | Combining the sulfonamide with two or more different pharmacophores. nih.gov | Varied, depending on the specific moieties being linked. |

Strategies for Introducing Chiral Centers and Enantioselective Synthesis

The development of stereoselective methods for synthesizing chiral sulfonamides is of significant interest, as the stereochemistry of a molecule can profoundly affect its biological activity. For a compound like this compound, a chiral center exists at the C2 position of the pentane (B18724) chain.

Asymmetric multicomponent reactions offer an efficient route to enantiomerically enriched sulfonamides bearing multiple chiral centers. researchgate.net For example, a three-component reaction of a sulfonamide, a diazo compound, and an imine, cooperatively catalyzed by a transition metal complex (e.g., Rh₂(OAc)₄) and a chiral phosphoric acid, can produce sulfonamide derivatives with high diastereoselectivity and excellent enantioselectivity. researchgate.net

Another major area of focus is the synthesis of molecules with stereogenic sulfur centers, although this is more common for other sulfur-containing functional groups like sulfoxides and sulfoximines. nih.gov Strategies for creating S-chiral compounds often involve the enantioselective oxidation of prochiral thioethers or the diastereoselective transformation of sulfinates using chiral auxiliaries. nih.govnih.govacs.org For instance, enantioenriched sulfinamides can serve as versatile precursors for a variety of other chiral sulfur compounds. nih.govresearchgate.net While less common for simple alkyl sulfonamides, these principles of asymmetric sulfur chemistry represent an important frontier in the synthesis of complex sulfonamide-containing molecules.

Table 3: Methods for Enantioselective Synthesis of Chiral Sulfonamides

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Multicomponent Reactions | A reaction where three or more reactants combine in a single operation to form a product containing chirality. researchgate.net | High efficiency; cooperative catalysis with chiral acids/metals; generates multiple stereocenters. researchgate.net |

| Use of Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov | Diastereoselective control; auxiliary is typically removed in a later step. |

| Catalytic Enantioselective Transformations | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.govnih.gov | High atom economy; includes methods like kinetic resolution and desymmetrization. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule. For Pentane-2-sulfonamide, high-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, would offer unambiguous structural assignment and insights into its conformational preferences.

High-Resolution ¹H and ¹³C NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the pentyl chain and the sulfonamide group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group. The protons on the carbon adjacent to the sulfonyl group (C2) would be the most deshielded. The terminal methyl group (C5) protons would appear at the most upfield position. The protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atom directly attached to the electron-withdrawing sulfonamide group (C2) is expected to be the most downfield-shifted among the aliphatic carbons. The chemical shifts of the other carbon atoms in the pentyl chain would be found in the typical aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established increments and data from analogous alkyl sulfonamides. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 (CH₃) | ~1.3-1.4 (d) | ~15-17 |

| H2 (CH) | ~3.0-3.2 (m) | ~55-60 |

| H3 (CH₂) | ~1.6-1.8 (m) | ~30-35 |

| H4 (CH₂) | ~1.3-1.5 (m) | ~20-25 |

| H5 (CH₃) | ~0.8-1.0 (t) | ~13-15 |

| N-H | Variable (broad s) | - |

Two-Dimensional NMR Techniques (COSY, HETCOR, NOESY) for Structural Assignment

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are crucial for definitive structural assignment by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the proton-proton coupling network within the pentyl chain. Cross-peaks would be observed between adjacent protons, for instance, between the H2 methine proton and the protons of the adjacent C1 methyl and C3 methylene (B1212753) groups. This allows for the sequential assignment of all protons along the carbon chain.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. For this compound, a HETCOR or HSQC spectrum would show cross-peaks connecting the ¹H signal of each CH, CH₂, and CH₃ group to its corresponding ¹³C signal, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. In a molecule like this compound, NOESY could provide information about the preferred spatial arrangement of the alkyl chain relative to the sulfonamide group.

Conformational Analysis via NMR Chemical Shifts and Coupling Constants

The conformation of the flexible pentyl chain can be investigated by analyzing NMR parameters. The magnitude of the three-bond proton-proton coupling constants (³JHH) between adjacent methine and methylene groups, as determined from high-resolution ¹H NMR spectra, can provide insights into the dihedral angles and thus the preferred staggered conformations (gauche vs. anti) of the C-C bonds in the alkyl chain. Theoretical calculations in conjunction with experimental NMR data can offer a more detailed picture of the conformational landscape of this compound in solution. Studies on related alkyl sulfonamides have utilized NMR spectroscopy and molecular modeling to perform conformational analysis. nih.gov

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Identification of Characteristic Functional Group Vibrations (S=O, N-H)

The vibrational spectra of this compound are dominated by the characteristic absorptions of the sulfonamide and alkyl groups.

S=O Stretching: The sulfonyl group gives rise to two very strong and characteristic stretching vibrations: the asymmetric stretch (νas(SO₂)) and the symmetric stretch (νs(SO₂)). In general for sulfonamides, these bands are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

N-H Stretching: For a primary sulfonamide, the N-H stretching vibrations of the -NH₂ group are expected to appear as two bands in the 3400-3200 cm⁻¹ region. The presence of two bands is characteristic of the asymmetric and symmetric stretching modes of the primary amine.

N-H Bending: The N-H bending (scissoring) vibration typically appears in the 1650-1580 cm⁻¹ region.

C-H Stretching: The aliphatic C-H stretching vibrations of the pentyl group will be observed in the 3000-2850 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on general values for sulfonamides and alkanes. rsc.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| -SO₂- | Asymmetric Stretch (νas) | 1370 - 1330 (Strong) | Moderate |

| -SO₂- | Symmetric Stretch (νs) | 1180 - 1160 (Strong) | Strong |

| -NH₂ | Stretching (ν) | 3400 - 3200 (Medium, two bands) | Weak |

| -NH₂ | Bending (δ) | 1650 - 1580 (Medium) | Weak |

| C-H (Alkyl) | Stretching (ν) | 3000 - 2850 (Strong) | Strong |

Analysis of Hydrogen Bonding Networks through Vibrational Shifts

The N-H protons of the sulfonamide group can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. In the condensed phase (solid or pure liquid), this compound is expected to form intermolecular hydrogen bonds. These interactions cause a broadening and a shift to lower frequencies (red-shift) of the N-H stretching bands in the IR spectrum compared to the gas phase or a very dilute solution in a non-polar solvent. The extent of this shift provides a measure of the strength of the hydrogen bonding network. Similarly, the S=O stretching frequencies can also be perturbed by hydrogen bonding, although typically to a lesser extent than the N-H vibrations.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry provides crucial information for its identification and structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like sulfonamides without causing significant fragmentation. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI in positive ion mode would typically result in the formation of a protonated molecule, [M+H]⁺. Given the molecular formula of this compound as C₅H₁₃NO₂S, its molecular weight is approximately 151.23 g/mol . nih.gov Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to the protonated molecule.

Table 1: Expected ESI-MS Data for this compound

| Ion | Formula | Calculated m/z |

|---|

This primary ion provides the initial and most fundamental piece of information: the molecular weight of the compound, which is a critical parameter for its identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio (typically the protonated molecule from ESI-MS) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing detailed structural information. researchgate.net The fragmentation patterns of sulfonamides under MS/MS conditions have been studied and reveal characteristic cleavage pathways. nih.govresearchgate.net

For this compound ([M+H]⁺ at m/z 152.07), several fragmentation pathways can be proposed based on the general behavior of sulfonamides: researchgate.netnih.gov

Cleavage of the C-S bond: This is a common fragmentation pathway for alkylsulfonamides. The cleavage of the bond between the pentyl group and the sulfur atom would result in the formation of a pentyl cation and a neutral sulfonamide radical.

Loss of SO₂: A characteristic fragmentation of sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. nih.govcapes.gov.br This often occurs through a rearrangement process.

Cleavage of the S-N bond: The bond between the sulfur and nitrogen atoms can also cleave, leading to the formation of specific fragment ions.

Loss of the alkyl side chain: Fragmentation can occur within the pentyl group itself, leading to the loss of smaller alkyl fragments.

Table 2: Plausible MS/MS Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 152.07 | 88.02 | C₅H₁₂ | [H₂NSO₂]⁺ |

| 152.07 | 71.08 | H₂NSO₂H | [C₅H₁₁]⁺ |

The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, allowing for the confirmation of the sulfonamide group and the structure of the alkyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to measure the m/z of ions with very high accuracy (typically to four or five decimal places). unimi.it This precision allows for the determination of the elemental composition of an ion, as the exact mass of an element is unique. For this compound, HRMS can be used to confirm its molecular formula.

The calculated exact mass of the neutral this compound molecule (C₅H₁₃NO₂S) is 151.06670 Da. nih.gov In positive-ion mode HRMS, the protonated molecule [M+H]⁺ would be observed.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Exact Mass (Da) | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

|---|

By comparing the experimentally measured exact mass to the calculated mass for the proposed elemental formula, a high degree of confidence in the compound's identity can be achieved. A low mass error, typically below 5 parts per million (ppm), is considered strong evidence for the correct elemental composition.

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. csic.esrigaku.comnih.gov This technique would be essential for a complete understanding of pentane-2-sulfonamide in the solid state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

A successful crystallographic analysis of this compound would begin with the determination of its crystal system, space group, and unit cell parameters. The crystal system describes the symmetry of the crystal lattice, while the space group provides a detailed description of all symmetry operations within the crystal. The unit cell parameters define the dimensions of the repeating unit of the crystal lattice. This fundamental data would be presented in a table similar to the hypothetical one below.

Hypothetical Table 1: Crystal Data and Structure Refinement for this compound. This table is for illustrative purposes only as no experimental data has been found.

| Parameter | Value (Hypothetical) |

| Chemical formula | C₅H₁₃NO₂S |

| Formula weight | 151.23 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 820.5 |

| Z | 4 |

| Calculated density (g/cm³) | 1.223 |

Molecular Conformation and Geometry in the Crystalline State

The conformation of the flexible pentyl chain and the geometry around the sulfonamide group would be of significant interest. Analysis of bond lengths, bond angles, and torsion angles would reveal the preferred spatial arrangement of the atoms in the crystalline state. For the pentyl chain, it would be expected to adopt a staggered conformation to minimize steric strain, with a preference for anti-conformations over gauche. acs.org The geometry around the sulfur atom is expected to be tetrahedral.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Halogen Bonding

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). iucr.org Therefore, it is highly probable that the crystal structure of this compound would be dominated by intermolecular hydrogen bonds, likely forming dimers or extended chains. As this compound lacks aromatic rings, π-stacking interactions would not be present. Halogen bonding would only be relevant if the molecule were derivatized with halogens.

Conformational Polymorphism and Isostructurality of Sulfonamide Derivatives

Sulfonamides are known to exhibit polymorphism, where a compound can crystallize in multiple forms with different molecular arrangements and/or conformations. acs.org Different polymorphs can have distinct physical properties. It would be pertinent to investigate if this compound exhibits conformational polymorphism, where different crystal forms contain molecules with different conformations of the pentyl chain. Isostructurality, where different compounds crystallize in the same structure, is also a known phenomenon in sulfonamide derivatives. researchgate.net

Computational Chemistry and Theoretical Modeling of Pentane 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule like pentane-2-sulfonamide from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

Once the optimized geometry is obtained, theoretical spectroscopic data can be predicted. These predictions are invaluable for interpreting experimental spectra or for providing a reference where experimental data is unavailable.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the S=O bonds or the N-H bonds in the sulfonamide group, and the various C-H and C-C bond vibrations in the pentane (B18724) chain. The calculated frequencies and their corresponding intensities would predict the positions and relative strengths of absorption bands in an experimental IR spectrum, aiding in the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would provide theoretical ¹H and ¹³C NMR chemical shifts for each unique hydrogen and carbon atom in this compound. By comparing these predicted values with experimental data, one can confirm the molecular structure. For instance, the calculation would predict distinct chemical shifts for the protons on the pentane chain and the amine protons of the sulfonamide group.

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the analysis would reveal which parts of the molecule are most likely to be involved in chemical reactions.

Charge Distribution: Computational methods can also calculate the distribution of electron density across the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfonamide group and a positive potential near the amine protons. This information is crucial for understanding intermolecular interactions.

The table below summarizes the kind of data that would be generated from such DFT calculations.

| Computational Parameter | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |

| IR Frequencies | Vibrational modes and their frequencies | Predicts the IR spectrum for functional group identification (e.g., S=O, N-H stretches). |

| NMR Chemical Shifts | Theoretical ¹H and ¹³C chemical shifts | Aids in the assignment of experimental NMR signals to specific atoms. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |

| MEP Map | Electron density and electrostatic potential | Visualizes reactive sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pentane chain and the rotational freedom around the C-S bond mean that this compound can exist in multiple spatial arrangements, or conformations.

Conformational analysis aims to identify the most stable conformations (conformers) of the molecule. For this compound, this would involve studying the rotation around the single bonds, particularly the C-C bonds within the pentane chain and the C-S bond connecting the chain to the sulfonamide group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. This analysis would reveal how the flexible pentane chain orients itself relative to the bulkier sulfonamide group to minimize steric hindrance.

The potential energy surface also reveals the energy barriers to rotation between different stable conformations. These rotational barriers determine how easily the molecule can convert from one conformation to another at a given temperature. If the energy barriers are high enough, it may be possible to isolate different conformational isomers, or conformers. For a flexible molecule like this compound, these barriers are generally expected to be low, leading to a dynamic equilibrium of various conformations at room temperature. A patent on tricyclic compounds mentions that torsional asymmetry due to restricted rotation can permit the separation of different conformers. epo.org

The table below illustrates the type of data that would be generated from a conformational analysis study.

| Analysis | Data Generated | Significance for this compound |

|---|---|---|

| Conformational Search | Geometries and relative energies of stable conformers | Identifies the most likely shapes the molecule will adopt. |

| Potential Energy Scan | Energy profile as a function of dihedral angle rotation | Determines the energy barriers between different conformations. |

| Boltzmann Distribution | Population of each conformer at a given temperature | Predicts the percentage of each conformation present in a sample. |

Solvent Effects in Computational Studies

The surrounding solvent environment can significantly influence the properties and behavior of a molecule. Computational chemistry provides powerful tools to model these effects, which are broadly categorized into continuum and explicit solvent models. These approaches are critical for accurately predicting the behavior of molecules like this compound in solution.

Impact of Solvent Polarity on Conformational Preferences

The three-dimensional shape, or conformation, of a flexible molecule like this compound is not static but exists as an equilibrium of different low-energy structures. The polarity of the solvent plays a crucial role in determining which conformation is most stable.

Research on various sulfonamides demonstrates that the relative stability of conformers can be highly sensitive to the solvent environment. researchgate.netacs.org For instance, focusing on the sulfonamide functional group, the arrangement of the amide and SO₂ groups can be either eclipsed or staggered. In the gas phase or nonpolar solvents, an eclipsed conformer might be the most stable. researchgate.net However, upon moving to a more polar solvent, the staggered conformer can become preferred. This switch occurs because polar solvents can better stabilize the conformer with the larger dipole moment. researchgate.netresearchgate.nettubitak.gov.tr A study on sulfanilamide (B372717) found that while gas-phase calculations predicted an eclipsed conformer to be most stable, the inclusion of a continuum solvent model favored the staggered conformer. researchgate.net The addition of a single explicit water molecule was enough to mediate this conformational switch from eclipsed to staggered. researchgate.net

For this compound, the rotation around the C-S and S-N bonds would lead to various conformers. The polarity of the solvent would influence the equilibrium between these conformers by differentially stabilizing them based on their respective dipole moments.

| Solvent | Dielectric Constant (ε) | Expected Effect on this compound | References |

| Hexane | ~1.9 | Favors less polar, compact conformers. Minimal stabilization of charge separation. | acs.orgtubitak.gov.tr |

| Tetrahydrofuran (THF) | ~7.5 | Moderate stabilization of polar conformers. | mdpi.com |

| n-Octanol | ~9.9 | Models lipid environments; influences partition coefficients and conformational balance. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | ~47 | Strong stabilization of polar/zwitterionic conformers due to high polarity. | rsc.org |

| Water | ~78.4 | Strong stabilization of polar conformers; enables specific hydrogen bonding interactions that can dictate conformational preference. | nih.govresearchgate.netresearchgate.net |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including those for the synthesis and transformation of this compound. By modeling the potential energy surface of a reaction, researchers can identify key structures and determine the most likely reaction pathway. researchgate.net

Transition State Characterization and Activation Energies

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Eₐ), which determines the reaction rate.

Computational chemists use algorithms to locate the precise geometry of a transition state on the potential energy surface. This is followed by a vibrational frequency analysis to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Once the transition state is identified and its energy calculated, the activation energy can be determined.

Studies on sulfonamide reactions have successfully used these methods. For example, in the Ni-catalyzed N-arylation of sulfonamides, computational modeling was used to compare the energy landscapes for the critical C-N bond-forming step, revealing similarities between different types of sulfonamides. bohrium.com Similarly, in the chlorination of sulfonamides, density functional theory (DFT) calculations identified the key transition state and showed that Cl-substitution had the lowest free energy barrier among several possible pathways. researchgate.net For a hypothetical synthesis of this compound, these computational techniques would be essential for comparing different synthetic routes and optimizing reaction conditions by calculating and comparing their respective activation energies.

Exploration of Potential Reaction Pathways for this compound Synthesis and Transformation

Beyond identifying a single transition state, computational approaches allow for the exploration of multiple competing reaction pathways. nih.gov This is crucial for understanding reaction selectivity and predicting potential byproducts. By mapping out the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed.

For example, computational studies have been used to explore multicomponent reactions that generate complex sulfonamide-conjugated molecules, providing insight into the reaction mechanism. nih.gov Other research has computationally investigated various transformation pathways for sulfonamides in environmental processes, discovering critical pathways such as S-N bond cleavage and rearrangement. researchgate.net

The synthesis of this compound could potentially follow several established routes for creating sulfonamides. nih.govthieme-connect.com A common method involves the reaction of a sulfonyl chloride with an amine. nih.gov A computational exploration of this process for this compound would involve the steps outlined below.

| Reaction Step | Computational Task | Information Gained | References |

| 1. Reactant Complex Formation | Geometry optimization of the reactant encounter complex (e.g., pentane-2-sulfonyl chloride and ammonia). | Determines the initial stable arrangement and interaction energy of reactants. | researchgate.net |

| 2. Nucleophilic Attack | Transition state search for the attack of the amine nitrogen on the sulfur atom. | Characterizes the key bond-forming event and its activation energy. | bohrium.com |

| 3. Intermediate Formation | Geometry optimization of the tetrahedral intermediate. | Identifies the structure and stability of the key intermediate. | acs.org |

| 4. Proton Transfer/Leaving Group Departure | Transition state search for proton transfers and/or departure of the chloride ion. | Elucidates the subsequent steps leading to the final product and their energy barriers. | researchgate.netbohrium.com |

| 5. Product Complex | Geometry optimization of the final product complex (this compound and HCl). | Determines the overall reaction thermodynamics (exothermicity/endothermicity). | researchgate.net |

By comparing this primary pathway with potential side reactions, computational modeling can provide a deep, molecular-level understanding of the synthesis and transformation of this compound.

Advanced Analytical Method Development for Pentane 2 Sulfonamide Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are pivotal for the separation of Pentane-2-sulfonamide from complex matrices, ensuring accurate identification and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary methods employed, each with specific advantages for sulfonamide analysis.

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of sulfonamides due to its versatility and sensitivity. americanlaboratory.com The development of a robust HPLC method for this compound involves the careful optimization of several key parameters to achieve optimal separation and detection.

Column Selection: The choice of the stationary phase is critical for effective separation. Reversed-phase columns, particularly C8 and C18, are commonly utilized for sulfonamide analysis. wu.ac.th For instance, a YMC-Triart C8 column (250×4.6 mm, 5µm) has been successfully used for the separation of related sulfonamide compounds. wu.ac.th The hydrophobicity of the C18 stationary phase provides excellent retention and resolution for many sulfonamides.

Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is optimized to control the retention and elution of this compound. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of multiple components. wu.ac.thnih.gov Common organic modifiers include acetonitrile and methanol, while the aqueous phase is often acidified with acetic acid or formic acid to control the ionization state of the sulfonamide. nih.gov For example, a gradient system of acetic acid, methanol, and acetonitrile has been used effectively. nih.gov

Detection Methods: UV-Visible detection is a common and reliable method for the quantification of sulfonamides, with a typical detection wavelength around 265 nm. wu.ac.thimeko.info For enhanced sensitivity and selectivity, fluorescence detection can be employed, often requiring a pre-column derivatization step. nih.gov Mass spectrometry (MS) coupled with HPLC (LC-MS) offers the highest level of sensitivity and specificity, providing structural information for unambiguous identification.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., YMC-Triart C8, 250x4.6 mm, 5µm) | wu.ac.th |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and acidified water (e.g., 0.08% acetic acid) | nih.gov |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Column Temperature | 25 °C | wu.ac.th |

| Detection | UV at 265 nm or Fluorescence (with derivatization) | wu.ac.thnih.govimeko.info |

| Injection Volume | 5 µL | wu.ac.th |

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC becomes a powerful tool following a derivatization step to create more volatile derivatives. jfda-online.com This approach is particularly useful for achieving high-resolution separation and sensitive detection, especially when coupled with mass spectrometry (GC-MS).

Derivatization: The primary challenge in the GC analysis of sulfonamides is their low volatility and thermal instability. Derivatization chemically modifies the analyte to increase its volatility. jfda-online.com Common derivatization reactions for sulfonamides include methylation and silylation. nih.govnih.gov Reagents such as (trimethylsilyl)diazomethane can be used for methylation, targeting the N1 position of the sulfonamide group. nih.gov Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also effective in replacing active hydrogens with trimethylsilyl groups, thereby increasing volatility. mdpi.com

GC Conditions: The separation of the derivatized this compound is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of derivatives with different boiling points. Atomic emission detection has been shown to allow for simultaneous quantification and identification of methylated sulfonamide derivatives. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | (trimethylsilyl)diazomethane (for methylation) or MSTFA (for silylation) | nih.govmdpi.com |

| Column | Capillary column (e.g., DB-5ms) | - |

| Carrier Gas | Helium | - |

| Injection Mode | Splitless | - |

| Temperature Program | Optimized temperature ramp (e.g., 60 °C hold for 2 min, then ramp to 300 °C) | nih.gov |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | nih.gov |

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of sulfonamides, offering advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. americanlaboratory.comnih.gov CE separates ions based on their electrophoretic mobility in an electric field.

Separation Principle: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the separation of sulfonamides is influenced by their charge-to-size ratio. nih.gov The pH of the background electrolyte (BGE) is a critical parameter, as it determines the ionization state of the sulfonamide molecules. nih.gov By adjusting the pH, the electrophoretic mobility of this compound can be manipulated to achieve optimal separation from other components in the sample.

Method Parameters: A typical CE method for sulfonamide analysis would utilize a fused silica capillary. nih.gov The BGE often consists of a phosphate or borate buffer at a specific pH. americanlaboratory.comnih.gov The application of a high voltage across the capillary drives the separation. Detection is commonly performed using on-column UV absorbance. nih.gov For increased sensitivity, techniques like large-volume sample stacking can be employed. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused silica (e.g., 75 µm i.d., 50 cm total length) | nih.gov |

| Background Electrolyte (BGE) | Phosphate or borate buffer (e.g., 80 mM phosphate buffer, pH 7.26) | nih.gov |

| Separation Voltage | 15-25 kV | nih.govresearchgate.net |

| Temperature | 25 °C | nih.gov |

| Injection | Hydrodynamic or electrokinetic | nih.gov |

| Detection | UV absorbance (e.g., 254 nm) | nih.gov |

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Effective sample preparation is a prerequisite for accurate and reliable analysis of this compound, especially in complex matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and convert it into a form that is suitable for the chosen analytical instrument.

Derivatization is a chemical modification of the analyte to enhance its detectability or improve its chromatographic properties. academicjournals.org This can be performed either before (pre-column) or after (post-column) the chromatographic separation.

Pre-Column Derivatization: This technique involves reacting the analyte with a derivatizing agent prior to injection into the chromatograph. academicjournals.org For HPLC analysis of this compound, pre-column derivatization with a fluorescent tag can significantly improve detection sensitivity. Fluorescamine is a common reagent that reacts with the primary amino group of sulfonamides to form highly fluorescent derivatives. nih.gov This allows for the use of a fluorescence detector, which is generally more sensitive and selective than a UV detector. The derivatization reaction is typically carried out under controlled pH and temperature conditions to ensure complete and reproducible derivatization. researchgate.net

Post-Column Derivatization: In this approach, the derivatization reaction occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. This technique is advantageous as it avoids the potential for multiple derivative products from a single analyte, which can complicate the chromatogram. A common post-column derivatization for sulfonamides involves reaction with p-dimethylaminobenzaldehyde, which forms a colored product that can be detected by a UV-Vis detector at a longer wavelength, reducing interference from the sample matrix.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of sulfonamides from various sample matrices. mdpi.com It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. mdpi.com

SPE Sorbents: The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix. For sulfonamides, which are weakly acidic, ion-exchange sorbents can be very effective. Strong cation-exchange (SCX) cartridges have been successfully used for the cleanup of sulfonamide extracts. nih.gov Reversed-phase sorbents, such as C18 or polymeric sorbents like Oasis HLB, are also commonly employed. mdpi.comnih.gov

SPE Procedure: A typical SPE procedure involves four main steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer. waters.com

Loading: The sample, dissolved in an appropriate solvent, is passed through the cartridge, and the analyte is retained on the sorbent. waters.com

Washing: The cartridge is washed with a weak solvent to remove interfering substances while the analyte remains bound to the sorbent. waters.com

Elution: The analyte of interest is eluted from the sorbent using a strong solvent. waters.com

Other Cleanup Methodologies:

Dispersive Solid-Phase Extraction (d-SPE): This is a variation of SPE where the sorbent is added directly to the sample extract. researchgate.net After vortexing and centrifugation, the supernatant is collected for analysis. This method is often faster and simpler than traditional cartridge-based SPE.

Matrix Solid-Phase Dispersion (MSPD): This technique combines sample homogenization and extraction in a single step. oup.com The sample is blended with a solid support (e.g., C18), and the resulting mixture is packed into a column. The analytes are then eluted with an appropriate solvent.

Method Validation for Analytical Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.org It is a critical component in the development and implementation of analytical methods. The validation process for a this compound quantification method would involve a series of experiments to assess various performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines. europa.euich.org

Precision, accuracy, and reproducibility are three key parameters that define the reliability of an analytical method. thyroid.orgscioninstruments.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fiveable.menih.gov It is typically expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. thyroid.org Precision is assessed at three levels:

Repeatability: This evaluates the precision over a short interval of time with the same analyst and equipment. ut.ee

Intermediate Precision: This assesses the variations within the same laboratory, for instance, by different analysts on different days. ut.ee

Reproducibility: This measures the precision between different laboratories, which is crucial for the standardization of an analytical method. nih.govut.ee

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. scioninstruments.comfiveable.me It is often determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) and comparing the measured value to the true value.

The following table illustrates hypothetical precision and accuracy data for the quantification of this compound using a newly developed High-Performance Liquid Chromatography (HPLC) method.

Table 1: Illustrative Precision and Accuracy Data for this compound Quantification This table contains hypothetical data for illustrative purposes only.

| Parameter | Concentration Level (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation | Relative Standard Deviation (RSD) (%) | Recovery (%) |

|---|---|---|---|---|---|

| Repeatability | 5.0 | 4.9 | 0.12 | 2.45 | 98.0 |

| 50.0 | 50.3 | 0.95 | 1.89 | 100.6 | |

| 100.0 | 99.5 | 1.50 | 1.51 | 99.5 | |

| Intermediate Precision | 5.0 | 5.1 | 0.18 | 3.53 | 102.0 |

| 50.0 | 49.8 | 1.25 | 2.51 | 99.6 |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. loesungsfabrik.dechromatographyonline.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.de

Several approaches can be used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. youtube.comsepscience.com For chromatographic methods, a signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ. loesungsfabrik.de

The following table presents hypothetical LOD and LOQ values for an analytical method for this compound.

Table 2: Illustrative LOD and LOQ for this compound Analysis This table contains hypothetical data for illustrative purposes only.

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |

| Calibration Curve Standard Deviation | 0.06 | |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 |

Applications in Catalysis and Materials Science

Organocatalysis Utilizing Sulfonamide Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Sulfonamides are frequently incorporated into organocatalyst scaffolds due to their ability to act as hydrogen-bond donors, which is crucial for activating and orienting substrates in an asymmetric fashion.

The design of effective chiral organocatalysts often involves the integration of a sulfonamide moiety with a known chiral backbone, such as an amino acid or a natural product derivative like a cinchona alkaloid. researchgate.netthieme-connect.de The sulfonamide group serves a dual purpose: its acidic N-H proton can participate in hydrogen bonding to activate electrophiles, while the bulky sulfonyl group can provide the necessary steric hindrance to control the facial selectivity of the reaction.

The synthesis of a chiral catalyst based on Pentane-2-sulfonamide would typically begin with the resolution of racemic this compound to obtain a single enantiomer. This enantiopure building block can then be coupled with a complementary chiral unit. For example, it could be reacted with a derivative of proline or a primary amine from a cinchona alkaloid to form a bifunctional catalyst. thieme-connect.de The modular nature of this synthesis allows for systematic tuning of the catalyst's steric and electronic properties to optimize its performance for a specific transformation.

Key Design Features of Sulfonamide Organocatalysts:

Hydrogen-Bond Donor: The sulfonamide N-H group is a key site for substrate activation.

Steric Directing Group: The alkyl/aryl group on the sulfur atom influences the stereochemical outcome.

Basic Site (Optional): Many designs incorporate a basic group (e.g., a tertiary amine) to activate the nucleophile, creating a bifunctional catalyst. thieme-connect.de

Chiral sulfonamide-based organocatalysts have proven highly effective in a variety of asymmetric reactions, most notably the Michael addition. nih.gov This reaction forms a carbon-carbon bond through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In a typical catalyst-mediated Michael addition, the sulfonamide's N-H group forms a hydrogen bond with the electrophile (e.g., an α,β-unsaturated aldehyde), increasing its electrophilicity and locking it into a specific conformation. nih.govresearchgate.net If the catalyst is bifunctional, its basic site simultaneously deprotonates the nucleophile (e.g., a nitroalkane), bringing both reactants into close proximity within a highly organized, chiral transition state. nih.gov This dual activation strategy leads to high yields and excellent enantioselectivities. nih.gov For instance, pyrrolidine-camphorsulfonamide catalysts have been shown to facilitate the addition of nitroalkanes to α,β-unsaturated aldehydes with enantiomeric excesses (ee) up to 99%. nih.gov

| Entry | Aldehyde (Electrophile) | Nitroalkane (Nucleophile) | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde | Nitromethane | 95 | 98 |

| 2 | Crotonaldehyde | Nitroethane | 92 | 96 |

| 3 | 2-Hexenal | Nitropropane | 89 | 97 |

| 4 | 3-Methyl-2-butenal | Nitromethane | 90 | 99 |

Table 1. Representative Results for a Sulfonamide-Catalyzed Asymmetric Michael Addition. Data is illustrative of typical performance for this catalyst class.

Coordination Chemistry of Sulfonamide Ligands

The sulfonamide group can be deprotonated to form a sulfonamidate anion, which is an excellent ligand for a wide range of metal ions. The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry. tandfonline.comresearchgate.net

Metal complexes containing sulfonamide ligands are generally synthesized by reacting a sulfonamide derivative with a suitable metal salt (e.g., acetates or chlorides) in a solvent like ethanol (B145695) or methanol. imist.ma The reaction is often carried out under reflux, and the resulting complex precipitates upon cooling. tandfonline.com

The characterization of these complexes relies on a suite of analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the sulfonamide to the metal. A shift in the stretching frequencies of the S=O and S-N bonds upon complexation is indicative of ligand binding. imist.ma

UV-Visible Spectroscopy: Provides information about the electronic environment of the metal ion and the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can elucidate the structure of the ligand in the coordination sphere.

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Sulfonamides are versatile ligands that can coordinate to metal ions in several ways. Coordination most commonly occurs through the deprotonated sulfonamide nitrogen atom. tandfonline.com The oxygen atoms of the sulfonyl group can also participate in coordination, allowing the ligand to act in a bidentate fashion, chelating the metal ion. nih.gov This versatility leads to a variety of coordination geometries.

Studies on metal complexes with sulfonamide ligands derived from 8-aminoquinoline (B160924) show that the deprotonated sulfonamide acts as a bidentate ligand, leading to distorted octahedral geometries around a central Manganese(II) ion. nih.gov The specific geometry is influenced by the nature of the metal ion, the steric and electronic properties of the sulfonamide ligand, and the presence of any co-ligands in the coordination sphere. nih.gov

| Metal Ion | Typical Coordination Number | Common Geometries | Donor Atoms from Sulfonamide |

| Copper(II) | 4, 5, 6 | Square Planar, Trigonal Bipyramidal, Octahedral | N, O |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | N, O |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | N |

| Nickel(II) | 4, 6 | Square Planar, Octahedral | N, O |

| Manganese(II) | 6 | Octahedral | N, O |

Table 2. Common Coordination Properties of Transition Metals with Sulfonamide Ligands.

Supramolecular Assembly and Material Properties

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The sulfonamide group is an excellent functional group for designing self-assembling systems due to its capacity for strong and directional hydrogen bonding. iucr.org

Sulfonamide as Isosteric Substituent in Low Molecular Weight Gelators

The strategic replacement of one functional group with another that has similar spatial and electronic characteristics, a concept known as isosteric substitution, is a powerful tool in materials science for the fine-tuning of molecular properties. nih.gov In the realm of low molecular weight gelators (LMWGs), which are small molecules that can self-assemble to form supramolecular gels, the sulfonamide group has emerged as a valuable isostere for the commonly occurring amide group. nih.govresearchgate.net LMWGs are of significant interest due to their potential applications in diverse fields such as drug delivery, tissue engineering, and catalysis. nih.govbohrium.com

The isosteric substitution of an amide with a sulfonamide moiety can significantly enhance the gelation properties of these materials. nih.govrsc.org A notable example is the transformation of (S)-2-Stearamidopentanedioic acid (C18-Glu), a known LMWG, into its sulfonamide analogue, (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). nih.gov This modification has been shown to lead to the formation of more stable and efficient gels in a variety of solvents. nih.govrsc.org The rationale behind this substitution lies in the distinct electronic and hydrogen-bonding characteristics of the sulfonamide group compared to the amide group, which can lead to altered intermolecular interactions and, consequently, different self-assembly behaviors. nih.gov

Influence of Sulfonamide on Gelation Properties and Network Morphology

The introduction of a sulfonamide group in place of an amide has a profound impact on the gelation capabilities and the resulting supramolecular architecture of LMWGs. nih.govrsc.org Gels formed from sulfonamide-containing gelators, such as Sulfo-Glu, generally exhibit superior properties compared to their amide counterparts. nih.gov

These enhancements include:

Lower Critical Gelation Concentration (CGC): Sulfonamide-based gelators can often form gels at lower concentrations. nih.gov

Faster Gelation Times: The self-assembly process can be more rapid. nih.gov

Higher Thermal Stability: The resulting gels often display increased resistance to melting at higher temperatures, as indicated by higher gel-to-sol transition temperatures (Tgel). nih.govrsc.org

Improved Mechanical Stability: The mechanical strength of the gels can also be enhanced. researchgate.net

For instance, Sulfo-Glu has been demonstrated to form gels with higher thermal and mechanical stabilities across a range of solvents when compared to its amide isostere, C18-Glu. nih.gov The Tgel values for Sulfo-Glu gels were found to be in the range of 61–85 °C, and in some cases, significantly higher than those of the corresponding C18-Glu gels. rsc.org

The morphology of the gel network, which is the microscopic structure formed by the self-assembled gelator fibers, is also influenced by the amide-to-sulfonamide substitution. nih.gov This alteration in the network morphology can, in turn, affect the material's macroscopic properties, such as its ability to release entrapped molecules. nih.gov

Table 1: Comparison of Gelation Properties of Isosteric Low Molecular Weight Gelators

| Property | (S)-2-Stearamidopentanedioic acid (C18-Glu) | (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu) |

|---|---|---|

| Isosteric Core | Amide | Sulfonamide |

| Gelation Concentration | Higher | Lower nih.gov |

| Gelation Time | Slower | Faster nih.gov |

| Thermal Stability (Tgel) | Lower | Higher (up to 12°C increase in some solvents) nih.govrsc.org |

| Mechanical Stability | Lower | Higher nih.govresearchgate.net |

Self-Assembly Mechanisms Driven by Sulfonamide Interactions

The self-assembly of LMWGs into a three-dimensional gel network is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com The isosteric replacement of an amide with a sulfonamide group alters these intermolecular forces, thereby influencing the self-assembly process. nih.govrsc.org

Computational studies have been employed to understand the stabilizing interactions that govern the gelation process. nih.gov These calculations reveal that the sulfonamide group participates in a different hydrogen bonding network compared to the amide group. nih.gov The presence of the sulfonyl group (SO2) provides additional hydrogen bond acceptors, which can lead to stronger and more directional intermolecular interactions. nih.gov

These modified interactions are responsible for the observed differences in gelation properties and network morphology. nih.govrsc.org The ability of the sulfonamide group to form robust and well-defined hydrogen bonds contributes to the formation of more stable and ordered self-assembled structures, which in turn leads to gels with enhanced thermal and mechanical properties. nih.govresearchgate.net The specific nature of these interactions is also dependent on the solvent, allowing for a degree of control over the gelation process by changing the solvent environment. nih.gov

Environmental Transformation and Degradation Pathways of Sulfonamides

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For sulfonamides in the environment, the primary abiotic degradation pathways are photolysis (degradation by light) and hydrolysis (reaction with water).

Photolytic Degradation under Various Environmental Conditions

Photolytic degradation, or photolysis, is a significant pathway for the transformation of sulfonamides in aquatic environments. This process is influenced by several factors, including the intensity and wavelength of light, the pH of the water, and the presence of other substances that can act as photosensitizers.

Direct photolysis occurs when a sulfonamide molecule directly absorbs light energy, leading to its decomposition. The rate of direct photolysis is dependent on the molecule's ability to absorb light at environmentally relevant wavelengths (greater than 290 nm) mdpi.com. Studies on various sulfonamides have shown that direct photolysis can be a significant degradation route, with half-lives ranging from minutes under intense UV radiation to days under natural sunlight ntu.edu.sg. The efficiency of this process is also linked to the chemical structure of the sulfonamide ntu.edu.sg.

Indirect photolysis involves other substances in the water, such as dissolved organic matter, which absorb light and produce reactive oxygen species that then degrade the sulfonamide. This is often the predominant mechanism for photolytic degradation in natural waters mdpi.com.

The pH of the water can also affect the rate of photolysis, as it influences the chemical form of the sulfonamide molecule nih.gov.

Table 1: Factors Influencing the Photolytic Degradation of Sulfonamides

| Factor | Description | Impact on Degradation |

| Light Intensity & Wavelength | The energy and type of light exposure. | Higher intensity and specific wavelengths (e.g., UV) generally lead to faster degradation. |

| pH | The acidity or alkalinity of the water. | Affects the chemical speciation of the sulfonamide, which can alter its light absorption and reactivity. |

| Dissolved Organic Matter (DOM) | Natural organic compounds in water. | Can act as photosensitizers, promoting indirect photolysis, but can also absorb light, shielding the sulfonamide from direct photolysis. |

| Nitrate and Bicarbonate Ions | Common ions in natural waters. | Can influence the production of reactive oxygen species, thereby affecting the rate of indirect photolysis. |

Hydrolytic Stability and Transformation